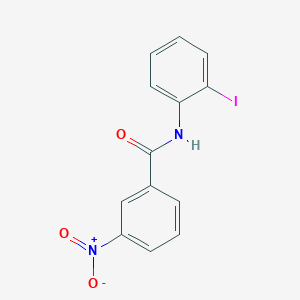

N-(2-iodophenyl)-3-nitrobenzamide

Overview

Description

N-(2-iodophenyl)-3-nitrobenzamide: is an organic compound that features both an iodine atom and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-nitrobenzamide typically involves the iodination of aniline derivatives followed by nitration and subsequent amidation. One common method includes the reaction of 2-iodoaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium catalysts.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Reduction Reactions: Hydrogen gas, palladium on carbon, or tin(II) chloride in ethanol.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Products with various substituents replacing the iodine atom.

Reduction Reactions: Corresponding amine derivatives.

Coupling Reactions: Biaryl or alkyne-linked products.

Scientific Research Applications

Chemistry: N-(2-iodophenyl)-3-nitrobenzamide is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions .

Biology and Medicine:

Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-nitrobenzamide and its derivatives often involves interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can facilitate binding to specific molecular targets .

Comparison with Similar Compounds

- N-(2-iodophenyl)-4-nitrobenzamide

- N-(2-iodophenyl)-3-chlorobenzamide

- N-(2-iodophenyl)-3-methylbenzamide

Uniqueness: N-(2-iodophenyl)-3-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups allows for a wide range of synthetic applications and biological activities .

Biological Activity

N-(2-iodophenyl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group and an iodine substituent on a benzamide backbone, which contributes to its biological activity. The presence of these functional groups is known to enhance the interaction with biological targets.

Biological Activity Overview

The compound exhibits a spectrum of biological activities:

- Anticancer Activity : Research indicates that this compound may inhibit various cancer cell lines. Its mechanism appears to involve interference with critical signaling pathways associated with cancer cell proliferation.

- Antimicrobial Activity : Nitro-containing compounds are recognized for their antimicrobial properties, often acting through the production of reactive intermediates that damage cellular components such as DNA .

Anticancer Mechanisms

Studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. For instance, derivatives of related compounds have demonstrated significant antiproliferative effects against a range of human tumor cell lines, including melanoma and non-small-cell lung cancer (NSCLC) cells .

Case Study: Efficacy against Cancer Cell Lines

A notable study evaluated the compound's activity against several cancer cell lines using the National Cancer Institute's 60-cell line panel. The results indicated that this compound exhibited selective cytotoxicity, particularly against chemoresistant ovarian cancer cell lines .

| Cell Line Type | Total Growth Inhibition (TGI) | IC50 (µM) |

|---|---|---|

| Ovarian Cancer (SK-OV-3) | 7.62 - 31.50 | < 10 |

| Non-Small Cell Lung Cancer | > 100 | > 100 |

Antimicrobial Activity

The nitro group in this compound is critical for its antimicrobial properties. Nitro compounds often undergo reduction to form reactive species that can bind covalently to DNA, leading to cell death .

The proposed mechanism involves:

- Reduction of Nitro Group : This leads to the formation of toxic intermediates.

- DNA Binding : The reactive intermediates bind to DNA, causing damage and triggering apoptosis.

Properties

IUPAC Name |

N-(2-iodophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQMQMXSAINNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362470 | |

| Record name | N-(2-iodophenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-78-3 | |

| Record name | N-(2-iodophenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.